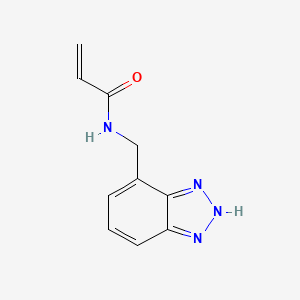![molecular formula C7H11NO2 B2500145 [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol CAS No. 2413870-74-1](/img/structure/B2500145.png)
[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the methanol moiety, making it an alcohol. The structure of this compound includes a propan-2-yl group attached to the fourth position of the oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an α-haloketone and hydroxylamine can lead to the formation of the oxazole ring. The subsequent introduction of the propan-2-yl group can be achieved through alkylation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(propan-2-yl)-1,2-oxazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydro-oxazole.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro-oxazole derivatives.
Substitution: Formation of various substituted oxazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Medicine
In medicine, derivatives of this compound have shown potential as therapeutic agents. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various commercial products.
Mécanisme D'action
The mechanism of action of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The oxazole ring can interact with enzymes, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanol: Similar structure but contains a triazole ring instead of an oxazole ring.
[4-(propan-2-yl)-1,2-thiazol-3-yl]methanol: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of [4-(propan-2-yl)-1,2-oxazol-3-yl]methanol lies in its specific oxazole ring structure, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its reactivity and ability to form hydrogen bonds, making it a versatile compound in various applications.
Propriétés
IUPAC Name |
(4-propan-2-yl-1,2-oxazol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(2)6-4-10-8-7(6)3-9/h4-5,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATXWVGJDKSHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CON=C1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
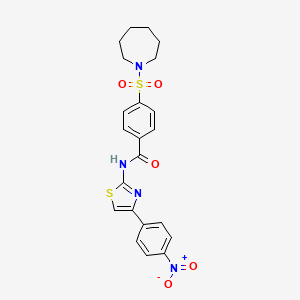
![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)
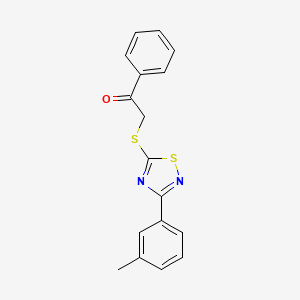
![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)
![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
![2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B2500072.png)
![N-(4-acetylphenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2500074.png)

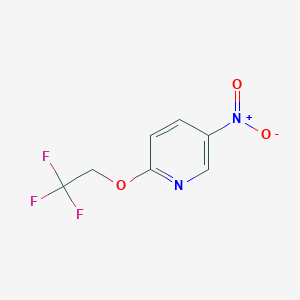
![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2500077.png)
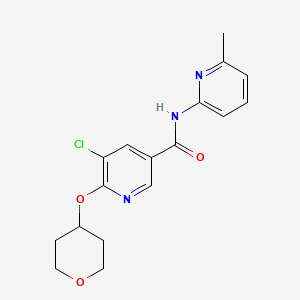
![2-[(1-benzylpyridin-1-ium-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;bromide](/img/structure/B2500082.png)
![N-[(3-Methoxycyclobutyl)methyl]prop-2-enamide](/img/structure/B2500084.png)
